叔丁基 4-(2-氰基苯基)哌嗪-1-羧酸酯

描述

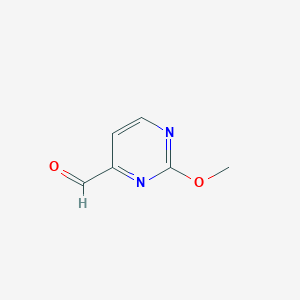

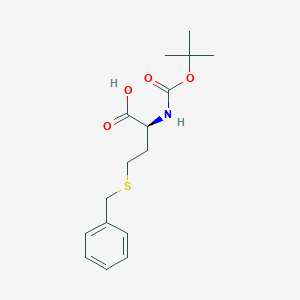

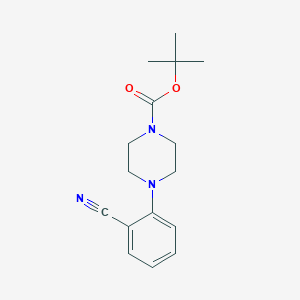

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21N3O2 . It has a molecular weight of 287.36 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a yellow to brown solid . It has a molecular weight of 287.36 and a molecular formula of C16H21N3O2 . The compound is typically stored at temperatures between 2-8°C .科学研究应用

合成和表征:Sanjeevarayappa 等人(2015 年)的一项研究描述了类似化合物的合成和表征,重点介绍了它的结晶和分子相互作用,这对于理解其在化学和药物研究中的潜在应用至关重要 (Sanjeevarayappa 等人,2015)。

分子结构分析:Gumireddy 等人(2021 年)专注于一个空间位阻大的哌嗪衍生物,深入了解其新颖的化学性质和它产生的药理活性核心,这对于药物开发至关重要 (Gumireddy 等人,2021)。

X 射线分析和 DFT 计算:Yang 等人(2021 年)进行了一项涉及单晶 X 射线分析和密度泛函理论 (DFT) 计算的研究,揭示了分子结构和构象的稳定性,这对于理解该化合物的反应性和潜在应用至关重要 (Yang 等人,2021)。

防腐性能:Praveen 等人(2021 年)研究了一种新型杂环化合物对碳钢的防腐活性,证明了该化合物在缓蚀中的潜力,这与材料科学和工程相关 (Praveen 等人,2021)。

药物化学中的手性去质子化:McDermott 等人(2008 年)对哌嗪的不对称去质子化进行了一项研究,深入了解了它在合成具有药用价值的分子中的应用 (McDermott 等人,2008)。

聚合物化学中的催化活性:Mennenga 等人(2015 年)合成了聚(甲基丙烯酰氧基-4-(二烷基氨基)吡啶)衍生物并分析了它们的催化活性,这在聚合物和催化研究中至关重要 (Mennenga 等人,2015)。

安全和危害

The compound is associated with certain hazards. The safety information includes pictograms such as the exclamation mark and signal words like "Warning" . Hazard statements include H302, and precautionary statements include P280; P305+P351+P338 . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

作用机制

Target of Action

Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels

Mode of Action

Piperazine derivatives are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

Piperazine derivatives have been implicated in a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . These properties suggest that the compound may have favorable ADME properties, potentially leading to good bioavailability.

Result of Action

Given the wide range of biological activities associated with piperazine derivatives , the compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDBLJCXZXMUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593357 | |

| Record name | tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179250-25-0 | |

| Record name | tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。